4-methyl-2-(4-methylphenylsulfonamido)-N-phenethylthiazole-5-carboxamide
Description
4-methyl-2-(4-methylphenylsulfonamido)-N-phenethylthiazole-5-carboxamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties
Properties
IUPAC Name |
4-methyl-2-[(4-methylphenyl)sulfonylamino]-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-14-8-10-17(11-9-14)28(25,26)23-20-22-15(2)18(27-20)19(24)21-13-12-16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDGITDPDRXJEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=C(S2)C(=O)NCCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-methyl-2-(4-methylphenylsulfonamido)-N-phenethylthiazole-5-carboxamide typically involves the condensation of substituted benzenesulfonamides with thiazole derivatives. The reaction conditions often include the use of peptide coupling reagents and solvents such as dimethylformamide (DMF) or dichloromethane (DCM) . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
4-methyl-2-(4-methylphenylsulfonamido)-N-phenethylthiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Scientific Research Applications
4-methyl-2-(4-methylphenylsulfonamido)-N-phenethylthiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: The compound has been studied for its antimicrobial and antimalarial properties.
Mechanism of Action
The mechanism of action of 4-methyl-2-(4-methylphenylsulfonamido)-N-phenethylthiazole-5-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of Plasmodium falciparum cysteine protease falcipain 2 and falcipain 3 enzymes, which are essential for the parasite’s survival . The compound binds to the active site of these enzymes, preventing them from catalyzing their respective reactions and thereby inhibiting the growth of the parasite.
Comparison with Similar Compounds
Similar compounds to 4-methyl-2-(4-methylphenylsulfonamido)-N-phenethylthiazole-5-carboxamide include other thiazole derivatives with sulfonamide groups. These compounds share similar biological activities but may differ in their potency and selectivity. Some examples include:
- 4-methyl-2-(4-nitrophenylsulfonamido)pentanamide
- 4-methyl-2-(4-methylphenylsulfonamido)pentanamido thiazole-5-carboxylate The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activities and potential applications in drug development.
Biological Activity
Structure
The chemical structure of 4-methyl-2-(4-methylphenylsulfonamido)-N-phenethylthiazole-5-carboxamide can be represented as follows:
- Molecular Formula: C16H18N2O2S
- Molecular Weight: 306.39 g/mol
Anticancer Properties
Recent studies have indicated that thiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines.
Case Study: Cytotoxicity Assessment
A notable study investigated the cytotoxic effects of thiazole derivatives on human cancer cell lines. The results demonstrated that these compounds could inhibit cell proliferation and induce cell death through apoptosis pathways.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | 12.5 | Apoptosis induction |
| Similar Thiazole Derivative | MCF-7 | 15.0 | Cell cycle arrest |
Anti-inflammatory Effects
In addition to anticancer properties, thiazole derivatives have been studied for their anti-inflammatory effects. Research has shown that these compounds can inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
The anti-inflammatory activity is believed to be mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in the expression of inflammatory mediators.
Pharmacological Studies
Several pharmacological studies have explored the efficacy of thiazole derivatives, including this compound. These studies typically involve:
- In vitro assays to evaluate cytotoxicity against various cancer cell lines.
- In vivo models to assess therapeutic potential and toxicity.
- Mechanistic studies to elucidate the pathways involved in biological activity.
Summary of Key Research Findings
- Anticancer Activity: Demonstrated significant cytotoxic effects against multiple cancer cell lines.
- Anti-inflammatory Properties: Inhibition of pro-inflammatory cytokine production.
- Potential Mechanisms: Induction of apoptosis and modulation of inflammatory pathways.
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-methyl-2-(4-methylphenylsulfonamido)-N-phenethylthiazole-5-carboxamide, and what critical parameters require optimization?
The synthesis involves multi-step protocols, including:
- Sulfonamide coupling : Reacting 4-methylphenylsulfonyl chloride with a thiazole precursor under anhydrous conditions (pyridine as base) .
- Thiazole ring formation : Using Hantzsch thiazole synthesis with α-haloketones and thioureas, optimized at 60–80°C in ethanol .
- Critical parameters : Temperature control (±2°C) to avoid side reactions, pH adjustment (6.5–7.5) for coupling efficiency, and purification via flash chromatography (hexane/EtOAc gradient) .
Basic: Which analytical techniques are essential for structural elucidation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for connectivity (δ 7.2–8.1 ppm for aromatic protons; δ 165–170 ppm for carboxamide carbonyl) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- HPLC-PDA : Purity >95% using C18 columns (ACN/water, 0.1% TFA) .
Advanced: How can contradictions in biological activity data across assays be systematically addressed?
- Orthogonal assays : Compare enzymatic inhibition (IC₅₀) in recombinant vs. cell-based systems .
- Solubility correction : Use DMSO concentration controls (<0.1% v/v) to avoid false negatives in cellular assays .
- Metabolic stability testing : Liver microsome assays to identify rapid degradation masking activity .
Advanced: What structural modifications improve pharmacokinetics without compromising target binding?
- Bioisosteric replacement : Substitute phenethyl with pyridylmethyl to enhance solubility (logP reduction from 3.8 to 2.5) .
- Prodrug strategies : Esterify the carboxamide to improve oral bioavailability (e.g., ethyl ester hydrolysis in plasma) .
- Pharmacophore retention : Maintain the sulfonamido-thiazole core while modifying N-phenethyl substituents .
Basic: Which structural motifs are critical for bioactivity, and how are they validated?
- Key motifs :
- Validation :
Advanced: Which computational methods guide rational design of analogs?
- Molecular docking (Glide XP) : Predict binding poses to Src/Abl kinases (docking score < −10 kcal/mol) .
- MD simulations : Assess conformational stability over 100 ns trajectories .
- QSAR models : Correlate substituent electronegativity with IC₅₀ (R² = 0.89) .
Basic: What protocols are used for enzymatic inhibition kinetics?
- Fluorogenic substrates : Measure real-time activity (e.g., ATPase assays using ADP-Glo™) .
- Dose-response curves : 10-point dilution series (1 nM–100 µM) with triplicate readings .
- Data analysis : Fit to Hill equation for cooperativity assessment .
Advanced: How are solubility limitations addressed in preclinical studies?
- Nanoformulations : PEGylated liposomes (size: 100–150 nm; PDI <0.2) improve plasma half-life .
- Co-solvent systems : 10% β-cyclodextrin in saline for IV administration .
- Amorphous solid dispersion : Spray-dried with HPMCAS, increasing solubility 15-fold .
Basic: Which in vitro models are prioritized for therapeutic potential screening?
- Antibacterial : Gram-positive (S. aureus) and Gram-negative (E. coli) MIC assays .
- Anticancer : NCI-60 cell panel with GI₅₀ determination .
- Anti-inflammatory : LPS-induced IL-6 suppression in RAW 264.7 macrophages .
Advanced: What orthogonal methods resolve ambiguous characterization results?
- 2D NMR (HSQC/HMBC) : Resolve overlapping signals in congested aromatic regions .
- X-ray crystallography : Confirm absolute configuration (R-factor <0.05) .
- Elemental analysis : Validate C/H/N/S content within 0.3% theoretical values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
